Cas no 2121514-23-4 (2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid)

2-(ヒドロキシメチル)-5-(トリフルオロメトキシ)フェニルボロン酸は、有機合成や医薬品開発において有用なボロン酸誘導体です。この化合物は、トリフルオロメトキシ基とヒドロキシメチル基を有する芳香族ボロン酸であり、交差カップリング反応や鈴木-宮浦反応などのパラジウム触媒反応において優れた反応性を示します。特に、電子求引性のトリフルオロメトキシ基が存在することで、求電子置換反応に対する選択性が向上する特徴があります。また、ヒドロキシメチル基はさらなる官能基化が可能なため、多様な誘導体合成への応用が期待されます。高い純度と安定性を備えており、精密有機合成における中間体としての利用価値が高い化合物です。

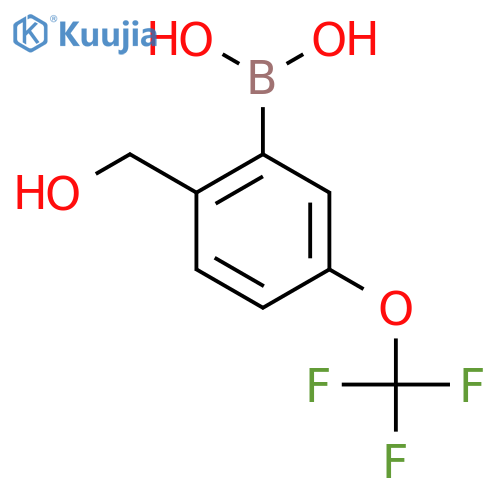

2121514-23-4 structure

商品名:2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid

CAS番号:2121514-23-4

MF:C8H8BF3O4

メガワット:235.952933311462

MDL:MFCD30344680

CID:5079008

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid

- Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]-

-

- MDL: MFCD30344680

- インチ: 1S/C8H8BF3O4/c10-8(11,12)16-6-2-1-5(4-13)7(3-6)9(14)15/h1-3,13-15H,4H2

- InChIKey: ZNZVOBOHYHVJFB-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=CC(CO)=C(B(O)O)C=1)(F)F

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 224

- トポロジー分子極性表面積: 69.9

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB517574-1 g |

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid; . |

2121514-23-4 | 1g |

€267.80 | 2023-04-17 | ||

| abcr | AB517574-500mg |

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid; . |

2121514-23-4 | 500mg |

€205.80 | 2023-09-02 | ||

| abcr | AB517574-1g |

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid; . |

2121514-23-4 | 1g |

€341.00 | 2025-02-20 | ||

| Aaron | AR01OSFO-500mg |

Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]- |

2121514-23-4 | 500mg |

$296.00 | 2023-12-14 | ||

| Ambeed | A689623-1g |

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid |

2121514-23-4 | 95% | 1g |

$230.0 | 2024-04-21 | |

| abcr | AB517574-5g |

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid; . |

2121514-23-4 | 5g |

€1084.70 | 2025-02-20 | ||

| abcr | AB517574-500 mg |

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid; . |

2121514-23-4 | 500MG |

€205.80 | 2023-04-17 | ||

| abcr | AB517574-250mg |

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid; . |

2121514-23-4 | 250mg |

€197.00 | 2025-02-20 | ||

| Aaron | AR01OSFO-250mg |

Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]- |

2121514-23-4 | 95% | 250mg |

$500.00 | 2025-02-12 | |

| abcr | AB517574-250 mg |

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid; . |

2121514-23-4 | 250MG |

€143.80 | 2023-04-17 |

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

2121514-23-4 (2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid) 関連製品

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 42464-96-0(NNMTi)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2121514-23-4)2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid

清らかである:99%

はかる:1g

価格 ($):207.0